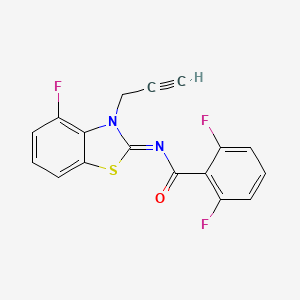
2,6-difluoro-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically involve a detailed explanation of the compound, including its molecular formula, molar mass, and structural formula. The compound’s IUPAC name could also be included.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis
This would involve a detailed analysis of the compound’s molecular structure, including bond lengths and angles, hybridization states of the atoms, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants and products of these reactions, and the conditions under which they occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Antitumor Activity
Fluorinated benzothiazoles, including derivatives similar to the one , have been synthesized and evaluated for their cytotoxic activities. These compounds exhibit potent antitumor properties, particularly against breast cancer cell lines, highlighting their potential in cancer therapy. The synthesis of mono- and difluorinated derivatives has allowed for the identification of compounds with significant in vitro biological properties, making them promising candidates for pharmaceutical development (Hutchinson et al., 2001).
Antimicrobial Properties
Several 3-substituted-2,6-difluorobenzamides, including compounds structurally related to the one of interest, have demonstrated the ability to interfere with bacterial cell division, specifically inhibiting the protein FtsZ. This action is crucial in the bacterial cell division cycle, suggesting these compounds as potential antibacterial drugs. Research into novel families of these compounds has shown promising activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, indicating their relevance in addressing bacterial resistance (Straniero et al., 2023).
Tuberculostatic Agents
Fluorinated 1,3-benzothiazin-4-ones, synthesized from 2,6-difluoro-3-nitrobenzoylisothiocyanate and various C-nucleophiles, have shown promise as tuberculostatic agents. These compounds are part of ongoing research to develop new treatments for tuberculosis, emphasizing the role of fluorinated compounds in creating more effective therapies (Nosova et al., 2020).
Synthesis and Material Science
Fluorinated benzothiazoles and benzamides have diverse applications in material science and synthetic chemistry. They serve as intermediates in the synthesis of complex molecules and materials with unique properties. For example, their use in the synthesis of luminescent organic glasses and as components in corrosion inhibitors for metals highlights the versatility of these compounds in various scientific research fields (Belfield et al., 2000; Hu et al., 2016).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
将来の方向性
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, potential applications, or theoretical studies.
特性
IUPAC Name |
2,6-difluoro-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3N2OS/c1-2-9-22-15-12(20)7-4-8-13(15)24-17(22)21-16(23)14-10(18)5-3-6-11(14)19/h1,3-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRIDOVBMMMIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C=CC=C3F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

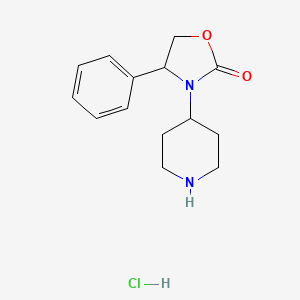
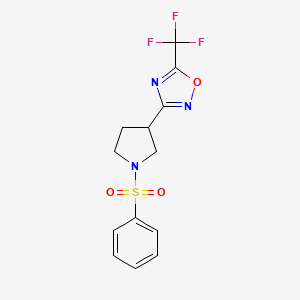
![4-Tert-butyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2765804.png)
![2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol](/img/structure/B2765806.png)
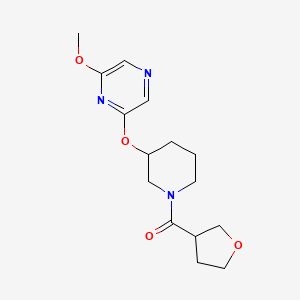
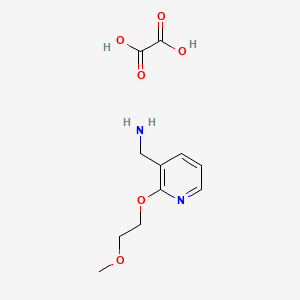
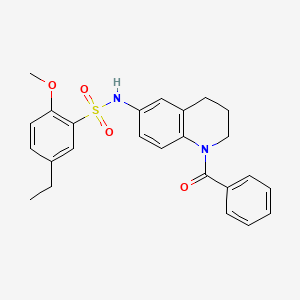
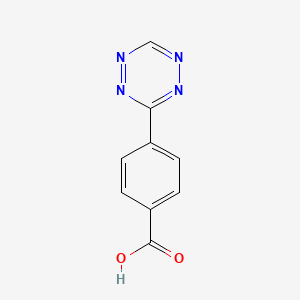
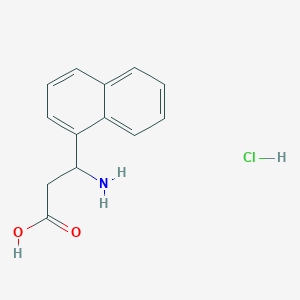
![3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2765812.png)
![N-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2765813.png)
![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2765814.png)
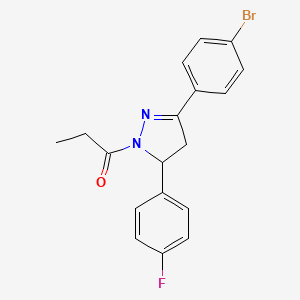
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2765818.png)